4-fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide, commonly known as Compound A, is a novel small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
COX-2 Inhibition and Pain Management
Research led by Hashimoto et al. (2002) on a related compound, JTE-522, which is a 4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide derivative, has shown significant COX-2 inhibition. This compound has been identified for its potential in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain, due to its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, enhancing its selectivity for COX-2 over COX-1 with the introduction of a fluorine atom. This selectivity is crucial for reducing gastrointestinal side effects associated with non-selective COX inhibitors (Hiromasa Hashimoto, K. Imamura, J. Haruta, K. Wakitani, 2002).
Antimicrobial and Anticancer Applications
A series of derivatives synthesized and evaluated by Kumar et al. (2012) demonstrated varying degrees of antimicrobial, anticancer, and antiviral activities. These compounds, characterized by the presence of a pyrimidine ring, showed notable effectiveness against specific microbial strains, suggesting their potential in designing new therapeutic agents to combat microbial infections and cancer cells. The study highlights the role of structural modifications in enhancing the biological activities of these compounds, underscoring the potential of 4-fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide derivatives in drug development (Mahesh K. Kumar, K. Ramasamy, V. Mani, R. Mishra, A. Majeed, E. Clercq, B. Narasimhan, 2012).
Molecular Structure and Spectroscopic Analysis
The work by Mansour and Ghani (2013) on sulfamethazine Schiff-base, a compound structurally related to 4-fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide, provides insights into the molecular structure, spectroscopic properties, and quantum chemical calculations. Their research sheds light on the stability, electronic structures, and molecular interactions of these compounds, offering a deeper understanding of their chemical properties and potential implications in drug design and development (A. Mansour, N. T. A. Ghani, 2013).
Radiosensitizing Effects for Cancer Treatment
A study on novel phenylpyrimidine derivatives by Jung et al. (2019) investigated the radiosensitizing effects of these compounds on human lung cancer cells. The research identified compounds that significantly inhibit cell viability and enhance the effects of radiotherapy, marking an important step towards developing effective treatments for cancer. These findings underscore the therapeutic potential of sulfonamide derivatives in improving the outcomes of radiotherapy for cancer patients (Seung-Youn Jung, Ky-Youb Nam, Jeong-In Park, K. Song, J. Ahn, Jong-Kuk Park, H. Um, Sang-Gu Hwang, Sang-Un Choi, Jie-Young Song, 2019).
Propiedades
IUPAC Name |
4-fluoro-N-(4-pyrimidin-2-yloxycyclohexyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c17-12-2-8-15(9-3-12)24(21,22)20-13-4-6-14(7-5-13)23-16-18-10-1-11-19-16/h1-3,8-11,13-14,20H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDOCBIUPLRCOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC=C(C=C2)F)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.